molecular formula C16H17ClN2O4S B3647747 N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3647747
M. Wt: 368.8 g/mol
InChI Key: YQVLAMOMVLXCNS-UHFFFAOYSA-N
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Description

N¹-(3-Chloro-4-methoxyphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide is a glycinamide derivative featuring a 3-chloro-4-methoxyphenyl substituent on one nitrogen and a 4-methylphenylsulfonyl (toluenesulfonyl) group on the other. The 3-chloro-4-methoxyphenyl moiety introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence electronic distribution and steric interactions in biological systems. The 4-methylphenylsulfonyl group contributes to hydrophobicity and may enhance binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11-3-6-13(7-4-11)24(21,22)18-10-16(20)19-12-5-8-15(23-2)14(17)9-12/h3-9,18H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVLAMOMVLXCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogous Compounds

The following table summarizes structural analogs identified in the literature, highlighting substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents on N¹ Sulfonyl Group on N² Notable Features Reference
Target Compound
N¹-(3-Chloro-4-methoxyphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide
C₂₁H₂₀ClN₂O₄S¹ 451.92 3-chloro-4-methoxyphenyl 4-methylphenyl Dual electronic effects (Cl, OCH₃)
N²-(4-Bromophenyl)-N-(4-fluorophenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide C₂₁H₁₈BrFN₂O₃S 477.35 4-fluorophenyl 4-methylphenyl Bromine increases molecular weight
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide C₂₄H₂₄FN₃O₄S 469.53 4-acetamidophenyl 4-methylphenyl Acetamido group enhances polarity
N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-N²-(methylsulfonyl)glycinamide C₁₆H₁₆ClN₂O₄S 383.83 4-chlorophenyl Methyl Smaller sulfonyl group (steric reduction)
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide C₁₅H₁₃ClFN₂O₃S 379.80 3-chlorophenyl 4-fluorophenyl Fluorine enhances electronegativity

¹Calculated based on structural analysis due to lack of explicit data in evidence.

Comparative Analysis

Electronic and Steric Effects
  • Target Compound vs. : The target’s 3-chloro-4-methoxyphenyl group provides a unique electronic profile compared to the 4-fluorophenyl substituent in . The methoxy group (OCH₃) may enhance solubility relative to the bromine in , which increases lipophilicity .
  • Target Compound vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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